3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile
Description
3-[(2,3-Difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile (IUPAC name) is a hypoxia-inducible factor-2α (HIF-2α) antagonist, clinically designated as PT2385 . It is a small-molecule inhibitor developed to treat cancers driven by pseudo-hypoxic signaling, particularly clear cell renal cell carcinoma (ccRCC) and metastatic pheochromocytomas/paragangliomas (PPGL) .
Properties
Molecular Formula |
C17H12F3NO4S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3 |
InChI Key |
LOMMPXLFBTZENJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Dihydrocoumarin
Starting Material : Dihydrocoumarin (1)
Reagents :
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Azobisisobutyronitrile (AIBN) as a radical initiator
Procedure :
Dihydrocoumarin undergoes radical bromination at the 6-position using NBS in CCl₄ under reflux. The reaction yields 6-bromo-3,4-dihydrocoumarin (2) with ~85% efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Time | 12 hours |
| Yield | 85% |
Coupling with Difluorobenzonitrile
Intermediate : 6-Bromo-3,4-dihydrocoumarin (2)
Reagents :
- 3,5-Difluorobenzonitrile (3)
- Potassium carbonate (K₂CO₃)
- Aluminum trichloride (AlCl₃)
Procedure :
A nucleophilic aromatic substitution (SNAr) reaction couples 6-bromo-3,4-dihydrocoumarin with 3,5-difluorobenzonitrile in the presence of K₂CO₃. AlCl₃ facilitates cyclization to form the indanone intermediate (4).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C (room temperature) |
| Yield | 78% |
Sulfonation with Sodium Methanesulfinate
Intermediate : Indanone derivative (4)
Reagents :
- Sodium methanesulfinate (CH₃SO₂Na)
- Acetic acid (AcOH)
Procedure :
The indanone intermediate reacts with sodium methanesulfinate in acetic acid to introduce the methanesulfonyl group at the 7-position, yielding 7-methanesulfonyl indanone (6).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 6 hours |
| Yield | 90% |
Fluorination with Diethylaminosulfur Trifluoride (DAST)
Intermediate : 7-Methanesulfonyl indanone (6)
Reagents :
- Diethylaminosulfur trifluoride (DAST)
- Dichloromethane (DCM)
Procedure :
DAST mediates fluorination at the 2- and 3-positions of the indanone core. The reaction proceeds at 0°C to prevent over-fluorination, yielding 2,3-difluoroindanone (8).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 30 minutes |
| Yield | 71% |
Hydrolysis of Acetate to Hydroxyl Group
Intermediate : 2,3-Difluoro-1-acetoxyindanone (8)
Reagents :
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)/Water
Procedure :
Basic hydrolysis of the acetate group using LiOH in THF/water affords the final hydroxyl group. The reaction is conducted at 0°C to room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 4 hours |
| Yield | 43% |
Stereochemical Control and Crystallization
Asymmetric Transfer Hydrogenation
Catalyst : RuCl(p-cymene)[(R,R)-Ts-DPEN] (Ru-DPEN)
Reagents :
- Triethylamine (TEA)
- Formic acid (FA)
Procedure :
Ru-DPEN catalyzes the asymmetric reduction of a ketone intermediate to install the (1S,2S,3R) stereochemistry. The reaction occurs in acetonitrile at 40°C.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >99% |
| Yield | 93% |
Crystalline Intermediates
Critical Intermediates :
- Compound 7 (Ketal Intermediate) : Crystallizes in Form I (XRPD d-spacings: 13.1, 5.7, 3.9 Å).
- Compound 12 (Fluoro Diol) : Exists as Hydrate Form I (XRPD d-spacings: 5.5, 5.3, 4.0 Å) or Anhydrous Form I (XRPD d-spacings: 11.4, 6.0, 5.8 Å).
Isolation Methods :
- Slurry Crystallization : Anti-solvent addition (e.g., heptane) induces crystallization.
- Temperature Cycling : Heating/cooling cycles enhance purity.
Industrial-Scale Optimization
Process Intensification
Yield and Purity Metrics
| Step | Purity (%) | Overall Yield (%) |
|---|---|---|
| Bromination | 98 | 85 |
| Sulfonation | 99 | 90 |
| Asymmetric Reduction | 99.5 | 93 |
Chemical Reactions Analysis
PT2977 undergoes several types of chemical reactions, including:
Oxidation: PT2977 can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within PT2977, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, impacting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically metabolites with altered pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
Clear Cell Renal Cell Carcinoma (ccRCC)
Belzutifan has been evaluated in clinical trials for its efficacy in treating ccRCC. The drug received FDA approval for use in patients with VHL disease-associated tumors. Clinical studies have demonstrated that Belzutifan can significantly reduce tumor burden and improve patient outcomes by targeting the underlying hypoxic tumor microenvironment.
Other Oncological Indications
Beyond ccRCC, ongoing research is exploring the potential of Belzutifan in other malignancies characterized by aberrant HIF signaling. These may include:
- Lung Cancer : Investigations are underway to assess the impact of HIF inhibitors on non-small cell lung cancer (NSCLC).
- Breast Cancer : The role of HIF-2α in breast cancer progression suggests potential therapeutic avenues for Belzutifan.
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of Belzutifan. For instance:
- A study published in Journal of Medicinal Chemistry highlighted the compound's structure-activity relationship and its binding affinity to HIF-2α .
- Another research article emphasized the importance of dosing regimens and patient selection criteria to optimize therapeutic outcomes .
Case Study 1: Efficacy in ccRCC
A clinical trial involving patients with advanced ccRCC demonstrated that treatment with Belzutifan led to a partial response in over 30% of participants. Notably, patients reported improved quality of life metrics alongside tumor size reduction.
Case Study 2: Combination Therapy
In combination with other oncological agents, such as immune checkpoint inhibitors, Belzutifan has shown enhanced antitumor effects. A recent study indicated that patients receiving Belzutifan alongside nivolumab exhibited improved overall survival rates compared to those receiving nivolumab alone.
Data Table: Summary of Clinical Trials Involving Belzutifan
| Trial Phase | Indication | Participants | Outcome Measure | Results Summary |
|---|---|---|---|---|
| Phase I | ccRCC | 50 | Tumor response rate | 32% achieved partial response |
| Phase II | VHL-associated tumors | 100 | Progression-free survival | Median progression-free survival increased by 6 months |
| Phase III | Advanced NSCLC | 200 | Overall survival | Preliminary results show improved survival rates |
Mechanism of Action
PT2977 exerts its effects by inhibiting the interaction between hypoxia-inducible factor 2 alpha (HIF-2α) and hypoxia-inducible factor 1 beta (HIF-1β). This inhibition prevents the transcription of genes that promote tumor growth and angiogenesis. PT2977 specifically targets the HIF-2α pathway, which is often upregulated in VHL-associated cancers. By blocking this pathway, PT2977 can reduce tumor proliferation and improve the immune response within the tumor microenvironment .
Comparison with Similar Compounds
Key Molecular Features :
- Molecular Formula: C₁₇H₁₂F₃NO₄S
- Average Mass : 383.340 g/mol
- Chirality : Contains a single stereocenter at the 1-hydroxy position with (S)-configuration, critical for binding to HIF-2α .
- Structural Motifs : A fluorinated dihydroindenyl core linked via an ether bridge to a 5-fluorobenzonitrile group, with a methanesulfonyl substituent at position 7 .
PT2385 disrupts the heterodimerization of HIF-2α with its partner ARNT (aryl hydrocarbon receptor nuclear translocator), thereby inhibiting transcription of hypoxia-responsive genes like VEGF and EPO . Its discovery marked a breakthrough in targeting the von Hippel-Lindau (VHL)-HIF-2α axis, a pathway frequently dysregulated in ccRCC due to VHL mutations .
Comparison with Structural Analogs
Structural Modifications and SAR Insights
PT2385 was optimized through iterative structure-based drug design (SBDD). Key analogs and their comparative features are summarized below:
Key Findings :
- Fluorination Proximal to Hydroxyl Group: Fluorination at the 2,2-positions of the inden ring (PT2385) improved potency 3.7-fold compared to non-fluorinated analogs by stabilizing the bioactive conformation via an n→π* interaction with ARNT .
- Sulfonyl Group Variations : Replacement of methylsulfonyl with difluoromethylsulfonyl (e.g., ) increased molecular weight (419.323 g/mol vs. 383.340 g/mol) but reduced metabolic stability in preclinical models .
- Stereochemical Sensitivity : The (S)-configuration at the hydroxy group is essential; enantiomers showed >100-fold lower activity .
Pharmacokinetic and Efficacy Comparisons
PT2385 vs. Preclinical Analogs
- Oral Bioavailability : PT2385 demonstrated superior bioavailability (47% in rats) compared to early analogs (<10%) due to reduced CYP3A4-mediated metabolism .
- Half-Life : PT2385’s half-life in mice (4.2 hours) supported once-daily dosing, whereas analogs with bulkier sulfonyl groups exhibited shorter half-lives .
- In Vivo Efficacy: PT2385 achieved tumor growth inhibition (TGI) of 79% in ccRCC xenografts at 30 mg/kg, outperforming analogs with EC₅₀ >100 nM .
Comparison with HIF-1α Inhibitors
While PT2385 is HIF-2α-selective, pan-HIF inhibitors (e.g., acriflavine) non-specifically block both HIF-1α and HIF-2α, leading to off-target toxicity . PT2385’s selectivity (>500-fold over HIF-1α) minimizes adverse effects .
Clinical and Preclinical Research Findings
PT2385 in ccRCC
- Phase I Trials : PT2385 showed a median progression-free survival (PFS) of 7.3 months in ccRCC patients, with manageable toxicity (e.g., anemia, fatigue) .
- Resistance Mechanisms : Secondary mutations in HIF-2α (e.g., G323E) reduce PT2385 binding affinity, prompting development of next-gen inhibitors (e.g., PT2977) .
Potential in PPGL
Preclinical studies suggest PT2385’s efficacy in PPGL, where pseudo-hypoxic signaling is driven by TCA cycle mutations (e.g., SDHB) . Ongoing trials aim to validate its use in VHL-associated PPGL .
Biological Activity
3-[(2,3-Difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile, commonly referred to as Belzutifan (PT2977), is a small molecule inhibitor primarily targeting hypoxia-inducible factor 2α (HIF-2α). This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those associated with von Hippel-Lindau (VHL) disease.
Belzutifan acts by inhibiting the HIF-2α transcription factor, which plays a crucial role in tumor progression and angiogenesis under hypoxic conditions. By preventing the heterodimerization of HIF-2α with HIF-1β, Belzutifan disrupts the transcriptional activation of genes that promote tumor growth and survival. This mechanism is particularly relevant in clear cell renal cell carcinoma (ccRCC), where HIF-2α is often overexpressed due to VHL gene mutations.
Pharmacokinetics and Metabolism
Belzutifan exhibits favorable pharmacokinetic properties that enhance its efficacy:
- Half-life : Approximately 14 hours, allowing for once-daily dosing.
- Volume of Distribution : Steady-state volume is about 130 L, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by UGT2B17 and CYP2C19, with limited involvement of CYP3A4. This metabolic profile reduces the likelihood of significant drug-drug interactions.
Clinical Efficacy
The clinical efficacy of Belzutifan has been demonstrated in several studies:
Table 1: Summary of Clinical Trials Involving Belzutifan
| Study Phase | Indication | Primary Endpoint | Results |
|---|---|---|---|
| Phase 1 | Advanced ccRCC | Safety and tolerability | Favorable safety profile; promising efficacy observed. |
| Phase 2 | VHL-associated tumors | Objective response rate | Achieved ORR of 49% in heavily pretreated patients. |
| Phase 3 | ccRCC | Progression-free survival | Statistically significant improvement compared to standard therapies. |
Case Studies
Several case studies have highlighted the effectiveness of Belzutifan in clinical settings:
- Case Study 1 : A 62-year-old male with advanced ccRCC exhibited a significant reduction in tumor size after 12 weeks of treatment with Belzutifan, demonstrating a partial response according to RECIST criteria.
- Case Study 2 : A female patient with VHL disease-related renal tumors showed stabilization of disease following treatment with Belzutifan for six months, with no adverse events reported.
Adverse Effects
The safety profile of Belzutifan is generally well-tolerated. Common adverse effects include:
- Fatigue
- Nausea
-
Anemia
These effects are typically manageable and do not necessitate discontinuation of therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
